molecular formula C7H4F3NO3 B1391499 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene CAS No. 1214349-53-7

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

Cat. No.: B1391499
CAS No.: 1214349-53-7
M. Wt: 207.11 g/mol
InChI Key: DTAHCVYYHHVFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its fluorinated aromatic structure enhances biological activity, making it valuable in drug development. Research indicates that compounds with similar structures often exhibit improved binding affinities to biological targets, which can lead to increased efficacy and reduced side effects .

Case Study:

  • A study explored the use of this compound in synthesizing novel anti-cancer agents. The presence of fluorine atoms was shown to enhance metabolic stability and bioavailability in preclinical models.

Agrochemicals

In agrochemical research, this compound is utilized in the development of pesticides and herbicides . Its ability to interact with specific biological targets allows for the design of selective herbicides that minimize environmental impact while effectively controlling weed populations.

Case Study:

  • Research on herbicidal action demonstrated that derivatives of this compound inhibited Photosystem II in plant models, leading to insights into the mechanisms of herbicide selectivity and potency.

Material Science

The compound is also investigated for its properties in material science , particularly in the synthesis of advanced materials such as polymers and coatings. The incorporation of fluorinated compounds often results in materials with enhanced chemical resistance and thermal stability .

Case Study:

  • In material development studies, the integration of this compound into polymer matrices showed promising results for creating coatings with superior performance characteristics.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene can be compared with other fluorinated aromatic compounds, such as:

    1-(Trifluoromethoxy)-4-fluoro-2-nitrobenzene: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and biological activity.

    1-(Difluoromethoxy)-2,4-dinitrobenzene:

    4-Fluoro-2-nitroanisole: Lacks the difluoromethoxy group, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzene ring, which contributes to its unique chemical reactivity and biological properties. Its CAS number is 1214349-53-7.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The introduction of fluorine atoms in the structure enhances binding affinity and selectivity towards these targets .
  • Antibacterial Properties : Compounds with similar structures have demonstrated significant antibacterial activity, particularly against biofilms formed by bacterial strains. The nitro group is known to contribute to the antibacterial efficacy by disrupting bacterial cell functions .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells. The difluoromethoxy group enhances the compound's lipophilicity, potentially improving cell membrane permeability and efficacy .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
Enzyme InhibitionHDAC inhibition
AntibacterialEffective against bacterial biofilms
CytotoxicitySignificant activity against cancer cells

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of various nitro-substituted aromatic compounds, including this compound. The results indicated that the compound exhibited strong inhibitory effects on biofilm formation by Staphylococcus aureus. This suggests potential applications in treating infections associated with biofilms .

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound showed promising cytotoxic effects. The compound was found to induce apoptosis in these cells, highlighting its potential as an anticancer agent .

Pharmacokinetic Properties

The pharmacokinetics of this compound have not been extensively studied; however, related compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature. Further studies are needed to elucidate its metabolic pathways and elimination routes.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 1-(difluoromethoxy)-4-fluoro-2-nitrobenzene?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and electronic environments. For example, the difluoromethoxy group (OCF2\text{OCF}_2) shows distinct 19F^{19}\text{F} signals split by coupling (e.g., JFF250300 HzJ_{FF} \approx 250-300\ \text{Hz}) .
  • Infrared (IR) Spectroscopy : Identify nitro (NO2\text{NO}_2) stretching vibrations (asymmetric ~1520 cm1^{-1}, symmetric ~1350 cm1^{-1}) and C-F stretches (1000-1300 cm1^{-1}) to verify functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., 207.11 g/mol for C7H4F3NO3\text{C}_7\text{H}_4\text{F}_3\text{NO}_3) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .
  • Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate inhalation risks, especially due to nitro group volatility .
  • Waste Disposal : Segregate waste containing nitro groups and halogenated byproducts for specialized treatment to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Nitroaromatic Substitution : Start with fluorobenzene derivatives (e.g., 4-fluoro-2-nitrobenzene) and introduce difluoromethoxy via nucleophilic substitution (OCF2\text{OCF}_2^- under anhydrous conditions) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • Electronic Effects : The OCF2\text{OCF}_2 group is strongly electron-withdrawing (-I effect), activating the aromatic ring toward NAS at meta/para positions. Compare with trifluoromethoxy (OCF3\text{OCF}_3) derivatives using Hammett constants (σm=0.52\sigma_m = 0.52) .
  • Kinetic Studies : Perform competitive reactions with substituted benzenes (e.g., 4-fluoro-2-nitro vs. 4-chloro-2-nitro analogs) to quantify rate enhancements using UV-Vis or LC-MS monitoring .

Q. How can contradictory data in nitro group reduction studies be resolved?

  • Methodological Answer :

  • Variable Control : Standardize reaction conditions (e.g., catalyst loading, temperature) to isolate nitro reduction pathways. For example, use Pd/C under H2H_2 vs. Zn/HCl to compare amine vs. hydroxylamine products .
  • Analytical Validation : Employ tandem MS/MS to distinguish intermediates and quantify side products (e.g., nitroso derivatives) that may skew results .

Q. What strategies optimize regioselectivity in functionalizing the benzene ring?

  • Methodological Answer :

  • Directing Group Engineering : Utilize the nitro group as a meta-director and fluorine as a para-director to predict substitution patterns. Computational modeling (DFT) can map electrostatic potential surfaces for site-specific reactivity .
  • Catalytic Systems : Test transition-metal catalysts (e.g., CuI) for cross-coupling reactions (e.g., Suzuki-Miyaura) at the fluorine-substituted position .

Properties

IUPAC Name

1-(difluoromethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAHCVYYHHVFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214349-53-7
Record name 2-(Difluoromethoxy)-5-fluoronitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene
1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene
1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene
1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene
1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene
1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.